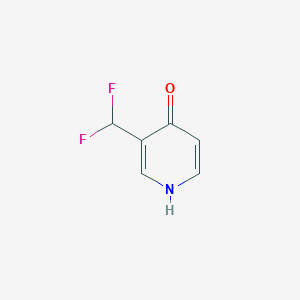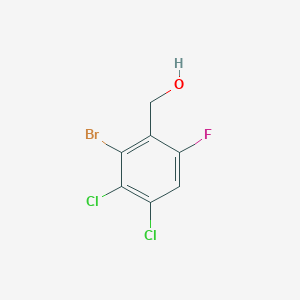![molecular formula C13H22O2 B13665390 9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)
9-Propyl-1-oxaspiro[5.5]undecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Propyl-1-oxaspiro[5.5]undecan-4-one is a chemical compound belonging to the spiroketone family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro linkage between a cyclohexane ring and a tetrahydrofuran ring, with a propyl group attached to the ninth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-1-oxaspiro[5.5]undecan-4-one typically involves the following steps:
Formation of the Spiro Intermediate: The initial step involves the formation of a spiro intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 1,6-diketone, with a diol under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced through a Grignard reaction, where propyl magnesium bromide reacts with the spiro intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Propyl-1-oxaspiro[5.5]undecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
9-Propyl-1-oxaspiro[5.5]undecan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Propyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[5.5]undecan-4-one: Lacks the propyl group, making it less hydrophobic.
1,3-Dioxane Spiro Compounds: Contain additional oxygen atoms, altering their reactivity and biological activity.
1,3-Dithiane Spiro Compounds: Contain sulfur atoms, providing different chemical properties.
Uniqueness
9-Propyl-1-oxaspiro[5.5]undecan-4-one’s uniqueness lies in its specific spiro structure combined with the propyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
9-propyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-11-4-7-13(8-5-11)10-12(14)6-9-15-13/h11H,2-10H2,1H3 |
InChI Key |
KFZMGJXJQYYMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2(CC1)CC(=O)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


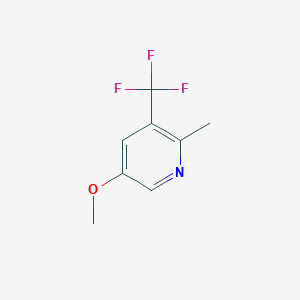
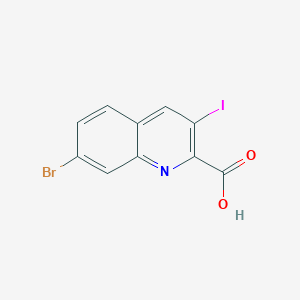
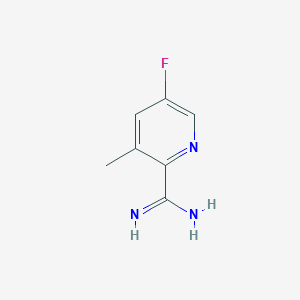
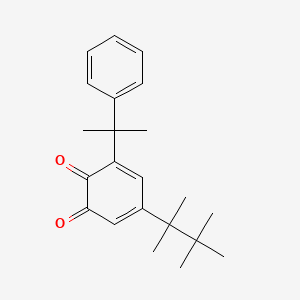
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
![6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)

![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)
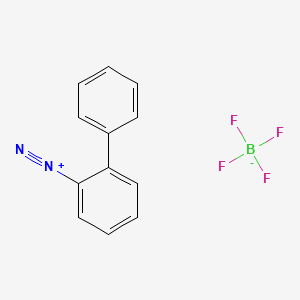
![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)

